molecular formula C27H31FN6O5S B10830194 (E)-but-2-enedioic acid;7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;methane

(E)-but-2-enedioic acid;7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;methane

Cat. No.: B10830194
M. Wt: 570.6 g/mol
InChI Key: VGRUZOBGTXZQNJ-JITBQSAISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MAX-40279 (hemifumarate) involves several steps, including the formation of the thieno[3,2-d]pyrimidine core and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of MAX-40279 (hemifumarate) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

MAX-40279 (hemifumarate) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

MAX-40279 (hemifumarate) has a wide range of scientific research applications, including:

Mechanism of Action

MAX-40279 (hemifumarate) exerts its effects by inhibiting FLT3 kinase and FGFR kinase. These kinases are involved in cell signaling pathways that regulate cell proliferation, differentiation, and survival. By inhibiting these kinases, MAX-40279 (hemifumarate) disrupts these pathways, leading to reduced cell proliferation and increased cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to MAX-40279 (hemifumarate) include:

Uniqueness

MAX-40279 (hemifumarate) is unique due to its dual inhibition of both FLT3 kinase and FGFR kinase. This dual inhibition provides a broader therapeutic potential and may overcome resistance mechanisms that limit the efficacy of other kinase inhibitors .

Properties

Molecular Formula

C27H31FN6O5S

Molecular Weight

570.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;methane

InChI

InChI=1S/C22H23FN6OS.C4H4O4.CH4/c1-13-20(17-4-3-14(23)9-18(17)30-2)21-19(31-13)11-25-22(28-21)27-15-10-26-29(12-15)16-5-7-24-8-6-16;5-3(6)1-2-4(7)8;/h3-4,9-12,16,24H,5-8H2,1-2H3,(H,25,27,28);1-2H,(H,5,6)(H,7,8);1H4/b;2-1+;

InChI Key

VGRUZOBGTXZQNJ-JITBQSAISA-N

Isomeric SMILES

C.CC1=C(C2=NC(=NC=C2S1)NC3=CN(N=C3)C4CCNCC4)C5=C(C=C(C=C5)F)OC.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C.CC1=C(C2=NC(=NC=C2S1)NC3=CN(N=C3)C4CCNCC4)C5=C(C=C(C=C5)F)OC.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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